EPA-d5 Ethyl Ester Enables High-Precision Quantification in Method Validation and Regulatory Filings
In contrast to non-isotopic internal standards, EPA-d5 ethyl ester provides a critical advantage for method validation and regulatory submissions. The product is supplied with detailed characterization data compliant with regulatory guidelines, enabling its direct use in Analytical Method Validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDAs), and as a reference standard with traceability to pharmacopeial standards (USP or EP) [1]. This level of documentation and intended use is a key differentiator for procurement in pharmaceutical development settings, where method transfer and regulatory compliance are paramount [1].
| Evidence Dimension | Regulatory Suitability for Method Validation |
|---|---|
| Target Compound Data | Supplied with characterization data compliant for AMV, QC, ANDA, and traceability to USP/EP |
| Comparator Or Baseline | Unlabeled EPA ethyl ester or non-isotopic internal standards (e.g., DHA ethyl ester) are not designed or certified for these high-compliance applications. |
| Quantified Difference | Not applicable (binary classification of suitability) |
| Conditions | Pharmaceutical analytical method development and regulatory filing context |
Why This Matters
This certification and intended use directly support the procurement of this compound for regulated bioanalysis, reducing validation burden and ensuring audit-ready documentation.
- [1] SynZeal Research. (n.d.). Eicosapentaenoic Acid Ethyl-d5 Ester (CAS 1392217-44-5) Product Page. View Source
